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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzyl alcohol

Cat. No.: B104144

Compound Identification and Structural
Overview

Precise identification is the first step in any rigorous scientific investigation. 4-Fluoro-3-
nitrobenzyl alcohol is a solid organic compound belonging to the halogenated nitroaromatic
family.[1] The presence of a fluorine atom, a nitro group, and a hydroxymethyl group on the
benzene ring creates a unique electronic and steric environment, influencing its reactivity,
intermolecular interactions, and, consequently, its physical properties.

Table 1: Chemical Identifiers for 4-Fluoro-3-nitrobenzyl alcohol

Identifier Value Source(s)
CAS Number 20274-69-5 [11[2][3]
Molecular Formula C7HeFNO3 [1112][3]
Molecular Weight 171.13 g/mol [2]

IUPAC Name (4-fluoro-3- 2]

nitrophenyl)methanol

Synonyms 4-Fluoro-3-nitro-benzyl alcohol  [1][4]

MKWJZTFMDWSRIH-
InChl Key [1[2114]
UHFFFAOYSA-N
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Core Physical Properties: An Experimental
Approach

A thorough literature search reveals a gap in publicly available, experimentally determined
quantitative data for key physical properties such as melting point, boiling point, and solubility
for 4-Fluoro-3-nitrobenzyl alcohol specifically. Commercial suppliers describe it as a solid,
with a color ranging from white to yellow or brown, and offer it in purities of 96-97%.[1][4]

The absence of established data necessitates a robust experimental approach. The following
sections detail the authoritative protocols for determining these properties, ensuring data
integrity and reproducibility. For context, the structurally similar isomer, 3-Fluoro-4-nitrobenzyl
alcohol, has a reported melting point of 93-94 °C.[5]

Spectroscopic Profile: Characterization and
Prediction

Spectroscopic analysis is essential for confirming the identity and purity of a compound. While
a definitive, published spectrum for 4-Fluoro-3-nitrobenzyl alcohol is not readily available, its
profile can be reliably predicted based on fundamental principles and data from analogous
structures.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed
information about the carbon-hydrogen framework of a molecule.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the benzylic methylene (CHz) protons, and the hydroxyl (OH) proton. The aromatic
region will be complex due to the substitution pattern and fluorine-proton coupling.

e 13C NMR: The carbon NMR will display signals for each of the seven unique carbon atoms in
the molecule. The carbon attached to the fluorine will show a characteristic large coupling
constant (*JCF).

Table 2: Predicted *H and 3C NMR Chemical Shifts (in CDCIs)
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Group

Ar-H (C5-H)

Predicted *H Shift
(ppm)

~7.6-7.8

Predicted **C Shift
(ppm)

~125-130

Rationale & Key
Features

Aromatic proton
ortho to the CH20H

group.

Ar-H (C6-H)

~7.4-7.6

~115-120 (d, 2JCF =
20-25 Hz)

Aromatic proton ortho
to the fluorine atom,
showing doublet

splitting from F.

Ar-H (C2-H)

~8.0-8.2

~130-135

Aromatic proton ortho
to the nitro group,
expected to be the

most downfield.

-CH20H

~4.7-4.9

~63-65

Benzylic protons
adjacent to an
electronegative
oxygen atom. Appears
as a singlet, or a
doublet if coupled to
the OH proton.

-CH20H

~1.5-2.5 (broad s)

The hydroxyl proton
signal is often broad
and its position is
concentration and

solvent dependent.

Ar-C (C1)

~140-145

Quaternary carbon
attached to the
CH20H group.

Ar-C (C3)

~148-152

Quaternary carbon
attached to the NO2

group.
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| Ar-C (C4) | - | ~155-160 (d, *JCF = 240-250 Hz) | Quaternary carbon directly bonded to
fluorine, exhibiting a large C-F coupling constant. |

3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups
present in a molecule.

Table 3: Predicted Principal IR Absorption Bands

Functional Group Wavenumber (cm~—?) Intensity

O-H Stretch (Alcohol) 3200-3500 Strong, Broad
Aromatic C-H Stretch 3000-3100 Medium
Asymmetric N-O Stretch (NO2)  1520-1560 Strong
Symmetric N-O Stretch (NO2) 1340-1360 Strong
Aromatic C=C Stretch 1450-1600 Medium-Weak
C-O Stretch (Primary Alcohol) 1050-1085 Strong

| C-F Stretch | 1100-1250 | Strong |

3.3. Mass Spectrometry (MS) Electron lonization Mass Spectrometry (EI-MS) would provide
the molecular weight and fragmentation patterns.

e Molecular lon (M+): A peak at m/z = 171, corresponding to the molecular weight.

o Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of
water (M-18) and cleavage of the C-C bond adjacent to the oxygen.[6] PubChem predicts
collision cross-section data for various adducts, with the [M+H]* ion having a predicted m/z
of 172.04045.[7]

Methodologies for Physical Property Determination

The following protocols are presented as self-validating systems, incorporating best practices
to ensure data of the highest quality. The overall workflow for characterizing a new or
undocumented compound is outlined below.
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Characterization Workflow
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Spectroscopic Confirmation
(NMR, IR, MS)

Proceed if Pure

(Melting Point Determinatior)

roceed if Characterized

(Equilibrium Solubility Assaa

Compile Data
(Data Analysis & Reporting)

Click to download full resolution via product page

Caption: General workflow for the physical characterization of a solid organic compound.

4.1. Protocol for Melting Point Determination The melting point is a critical indicator of purity.
Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C), whereas impurities
typically depress the melting point and broaden the range.[8]

o Rationale: This method relies on the precise observation of the phase transition from solid to
liquid under slow, controlled heating to ensure thermal equilibrium between the sample and
the thermometer.
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o Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary

tubes (sealed at one end), thermometer.

e Procedure:

4.2.

Sample Preparation: Place a small amount of finely powdered, dry 4-Fluoro-3-
nitrobenzyl alcohol onto a clean, dry surface. Gently tap the open end of a capillary tube
into the powder.[5]

Loading: Invert the tube and tap the sealed end on a hard surface to pack the solid into
the bottom. The sample height should be 1-2 mm.[9]

Initial Determination (Rapid): Place the capillary in the heating block. Heat rapidly to get an
approximate melting temperature. This saves time in subsequent, more accurate
measurements.[8]

Accurate Determination (Slow): Allow the apparatus to cool. Using a fresh sample, heat
rapidly to within 15-20 °C of the approximate melting point.

Reduce the heating rate to 1-2 °C per minute to ensure accurate temperature reading
during the phase change.[1]

Data Recording: Record the temperature (T1) at which the first drop of liquid appears.
Record the temperature (Tz2) at which the last crystal melts completely. The melting point is
reported as the range T1-T2.[1]

Validation: Repeat the accurate determination at least twice with fresh samples.
Consistent results validate the measurement.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method) This "gold

standard" method measures the thermodynamic equilibrium solubility, which is the maximum

concentration of a solute that can dissolve in a solvent at a specific temperature.

o Rationale: By agitating an excess of the solid compound in a solvent for an extended period,

a saturated solution is formed, achieving thermodynamic equilibrium. Quantifying the

dissolved compound in the supernatant provides the solubility value.
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o Materials: 4-Fluoro-3-nitrobenzyl alcohol (solid), analytical grade solvents (e.g., water,

PBS, ethanol, DMSO), thermostatic shaker, centrifuge, calibrated analytical instrument
(HPLC or UV-Vis spectrophotometer), syringe filters (e.g., 0.45 um PTFE).

e Procedure:

4.3.

Preparation: Add an excess amount of solid 4-Fluoro-3-nitrobenzyl alcohol to several
vials (perform in triplicate). The presence of undissolved solid at the end of the experiment
is crucial.

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant
temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours)
to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the vials to stand to let the solid settle.
Centrifuge the vials to pellet the remaining solid.

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant.
Immediately filter the sample through a syringe filter to remove any microscopic
undissolved particles. This step is critical to avoid overestimation of solubility.

Quantification: Dilute the filtered solution as necessary and analyze the concentration of
the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard
curve.

Calculation: The determined concentration is the equilibrium solubility of the compound in
that solvent at the specified temperature.

Protocol for NMR Sample Preparation and Acquisition

o Rationale: Proper sample preparation is key to obtaining a high-resolution spectrum. The

compound must be fully dissolved in a deuterated solvent, and any particulate matter must

be removed to prevent peak broadening.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b104144?utm_src=pdf-body
https://www.benchchem.com/product/b104144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Materials: 10-20 mg of 4-Fluoro-3-nitrobenzyl alcohol, deuterated solvent (e.g., CDCls,
DMSO-ds), NMR tube, pipette with cotton plug.

e Procedure:

o Dissolution: Weigh approximately 10-20 mg of the solid into a small vial. Add ~0.7 mL of
the chosen deuterated solvent.[2]

o Transfer: Ensure the sample is fully dissolved. If any solid remains, filter the solution into
the NMR tube through a pipette fitted with a small cotton plug to remove particulates.[2]

o Acquisition: Place the NMR tube in the spectrometer. The instrument will lock on the
deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and then
acquire the spectrum according to standard instrument parameters.

lllustrative Synthesis Pathway

4-Fluoro-3-nitrobenzyl alcohol is not commonly synthesized in introductory literature.
However, a logical and field-proven approach is the selective reduction of its corresponding
aldehyde, 4-Fluoro-3-nitrobenzaldehyde, which is commercially available. The reduction of a
nitrobenzaldehyde to a nitrobenzyl alcohol using a mild reducing agent like sodium borohydride
(NaBHa) is a standard transformation that preserves the nitro group.
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4-Fluoro-3-nitrobenzaldehyde Sodium Borohydride (NaBH4)
(Starting Material) in Methanol/Ethanol

Reaction at 0°C to RT

Quench Reaction

Aqueous Workup
(e.g., add water, extract with Ethyl Acetate)

Isolate Crude Product

Purification
(e.g., Column Chromatography)

Obtain Pure Product

4-Fluoro-3-nitrobenzyl alcohol
(Final Product)

Click to download full resolution via product page

Caption: A representative synthesis workflow for 4-Fluoro-3-nitrobenzyl alcohol.

Safety, Handling, and Storage

As a Senior Application Scientist, prioritizing safety is paramount. Adherence to established
safety protocols is non-negotiable.

Hazard Identification: Aggregated GHS data indicates that 4-Fluoro-3-nitrobenzyl alcohol
causes serious eye irritation (H319).[2] Some suppliers also list H315 (Causes skin irritation)
and H335 (May cause respiratory irritation).[4] The corresponding GHS pictogram is the
exclamation mark (GHS07).[4]

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant
gloves, and a lab coat when handling this compound.
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e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room
temperature.[4]

This guide provides the foundational knowledge and detailed experimental frameworks
necessary for researchers to confidently determine and utilize the physical properties of 4-
Fluoro-3-nitrobenzyl alcohol. By following these validated protocols, scientists can ensure
the generation of high-quality, reliable data essential for advancing their research and
development objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Fluoro-3-nitro-benzyl alcohol | CymitQuimica [cymitquimica.com]

2. 4-Fluoro-3-nitrobenzyl alcohol | C7TH6FNO3 | CID 4167587 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. scbt.com [scbt.com]
e 4. 4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5 [sigmaaldrich.com]

e 5.503315-74-0 | 4654-3-51 | 3-Fluoro-4-nitrobenzyl alcohol | SynQuest Laboratories
[synquestlabs-azuredev-test.azurewebsites.net]

e 6.4-FLUORO-3-NITROBENZYL ALCOHOL [chemicalbook.com]

e 7.4-FLUORO-3-NITROBENZYL ALCOHOL 96 - Safety Data Sheet [chemicalbook.com]
8. fishersci.com [fishersci.com]

» 9. documents.thermofisher.com [documents.thermofisher.com]

« To cite this document: BenchChem. [4-Fluoro-3-nitrobenzyl alcohol physical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104144#4-fluoro-3-nitrobenzyl-alcohol-physical-
properties]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.sigmaaldrich.com/JP/ja/product/fluorochempreferredpartner/fluh99c7aacb?context=bbe
https://www.benchchem.com/product/b104144?utm_src=pdf-body
https://www.benchchem.com/product/b104144?utm_src=pdf-body
https://www.benchchem.com/product/b104144?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/10-F050263/4-fluoro-3-nitro-benzyl-alcohol/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-nitrobenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-nitrobenzyl-alcohol
https://www.scbt.com/fr/p/4-fluoro-3-nitrobenzyl-alcohol-20274-69-5
https://www.sigmaaldrich.com/JP/ja/product/fluorochempreferredpartner/fluh99c7aacb?context=bbe
https://synquestlabs-azuredev-test.azurewebsites.net/ProductV2/ProductDetail/54305
https://synquestlabs-azuredev-test.azurewebsites.net/ProductV2/ProductDetail/54305
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0272063.htm
https://www.chemicalbook.com/msds/4-fluoro-3-nitrobenzyl-alcohol-96.htm
https://www.fishersci.com/store/msds?partNumber=AAA15040&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://documents.thermofisher.com/TFS-Assets/CCG/certificate/Certificate-of-Analysis/GEEL_17196_A0415231.pdf
https://www.benchchem.com/product/b104144#4-fluoro-3-nitrobenzyl-alcohol-physical-properties
https://www.benchchem.com/product/b104144#4-fluoro-3-nitrobenzyl-alcohol-physical-properties
https://www.benchchem.com/product/b104144#4-fluoro-3-nitrobenzyl-alcohol-physical-properties
https://www.benchchem.com/product/b104144#4-fluoro-3-nitrobenzyl-alcohol-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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